Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Description
Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a chiral bicyclic compound featuring a spiro[3.3]heptane core. This structure consists of two fused three-membered rings sharing a central carbon atom, with a methyl ester and an amine hydrochloride substituent at positions 1 and 3, respectively. Key properties include:
Properties
IUPAC Name |
methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFPUHRECDFQV-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C12CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C12CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological activity. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₆ClN₁O₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 1808249-67-3
The compound features a spirocyclic structure, which is known to influence its interaction with biological systems. The spiro[3.3]heptane framework allows for unique conformational flexibility that can mimic various bioactive molecules.
This compound has been studied for its potential effects on various biological pathways:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially affecting metabolic pathways involved in disease progression.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, including those related to cancer proliferation and apoptosis.
Study 1: Inhibition of Hedgehog Signaling Pathway
A comparative study evaluated the biological activity of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives against the Hedgehog signaling pathway:
| Compound | IC50 (µM) |
|---|---|
| Sonidegib | 0.0015 |
| Methyl (1R,3S)-3-aminospiro[3.3]heptane analog | 0.24 - 0.48 |
The results demonstrated that while the spirocyclic analogs exhibited significant inhibition of the Hedgehog pathway, their efficacy was notably lower than that of the original drug Sonidegib .
Study 2: Metabolic Stability Assessment
Research assessing the metabolic stability of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives in human liver microsomes indicated:
| Compound | CLint (μL min⁻¹ mg⁻¹) | t1/2 (min) |
|---|---|---|
| Sonidegib | 18 | 93 |
| Methyl analog | 36 | 47 |
These findings suggest that while the spirocyclic derivatives may have altered metabolic profiles, they still retain some level of stability compared to traditional compounds .
Pharmacological Implications
The unique structure of this compound positions it as a promising candidate for further pharmacological development. Its ability to modulate key signaling pathways could lead to applications in treating various conditions such as cancer and metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with spiro, bicyclic, or monocyclic amine-carboxylate frameworks (Table 1).
Key Observations:
Spiro vs. Bicyclic Systems: The spiro[3.3]heptane core in the target compound imposes unique conformational constraints compared to bicyclic systems like bicyclo[3.1.0]hexane. For example, X-ray crystallography of a related diastereomer () revealed dihedral angles of 83.4° and 61.3° between fused rings, highlighting steric interactions absent in monocyclic analogs . Bicyclic analogs (e.g., ) exhibit enhanced rigidity due to bridgehead substituents, which may improve binding specificity in drug design .
Substituent Effects: The methyl ester group in the target compound enhances solubility in polar solvents compared to non-esterified analogs like 2,6-diazaspiro[3.3]heptane hydrochloride .
Stereochemical Impact :
Research Findings and Trends
Q & A
Q. Basic
- HPLC : Reverse-phase or chiral-phase HPLC (≥98% purity threshold) with UV detection at 210–254 nm, using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 237.72 g/mol for C₁₁H₁₈ClF₂N) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance).
How does the spiro[3.3]heptane core influence the compound's physicochemical properties and potential applications in drug discovery?
Advanced
The spiro[3.3]heptane scaffold imparts:
- Conformational rigidity : Reduces entropy loss upon binding to biological targets, enhancing affinity.
- Improved metabolic stability : Resistance to cytochrome P450 oxidation compared to linear analogs.
- Solubility-lipid balance : The bicyclic structure balances hydrophobicity and polar surface area, optimizing blood-brain barrier permeability in CNS-targeted therapies.
- Applications : Used in peptidomimetics (e.g., protease inhibitors) and as a proline analog in constrained peptide design .
What computational strategies are employed to predict the interaction of this compound with biological targets, considering its stereochemistry?
Q. Advanced
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide docks the compound into target pockets (e.g., GPCRs or enzymes), prioritizing poses with hydrogen bonds to the amino group and carboxylate .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.
- Molecular dynamics (MD) : Simulates ligand-receptor complexes to assess stability of the spiro core in aqueous vs. hydrophobic environments .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) reported for diastereomers or enantiomers of this compound?
Q. Advanced
- Variable-temperature NMR : Identifies dynamic effects (e.g., ring-flipping) that obscure diastereotopic proton splitting at room temperature.
- Isotopic labeling : N or C enrichment clarifies ambiguous coupling in crowded spectra.
- Correlation with XRD : Overlay experimental NMR shifts with DFT-predicted values for minimized conformers .
- Cross-validation : Compare data with structurally analogous spiro compounds (e.g., ethyl 3-aminonorbornane carboxylate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
